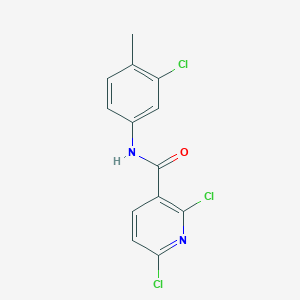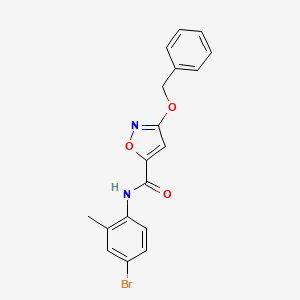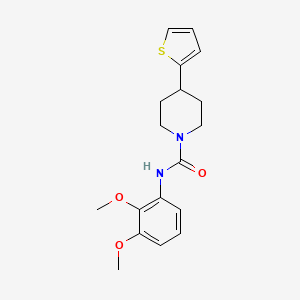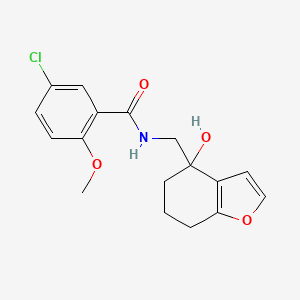![molecular formula C23H26N6O3 B2370284 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291848-94-6](/img/no-structure.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves alkylation and subsequent reduction steps . Researchers have evaluated its antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health.
- The 1,3-benzodioxole ring system is a common structural motif in biologically active compounds. Some derivatives exhibit antitumor activity . Investigating the anticancer potential of this compound could lead to novel therapeutic agents for cancer treatment.
- Compounds containing the 1,3-benzodioxole moiety have been associated with sedative effects . Further exploration of the neuropharmacological properties of this compound may reveal insights into its potential as a sedative or anxiolytic agent.
- The 1,3-benzodioxole derivatives have demonstrated antibacterial activity . Researchers could explore the specific antibacterial mechanisms and assess their efficacy against resistant bacterial strains.
- Previous studies have reported spasmolytic and hypotensive effects associated with compounds containing the 1,3-benzodioxole ring system . Investigating these effects further could contribute to the development of cardiovascular medications.
Antioxidant Activity
Anticancer Potential
Neuropharmacology and Sedative Properties
Antibacterial Agents
Spasmolytic and Hypotensive Effects
Mecanismo De Acción
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(1,3-benzodioxol-5-ylmethyl)piperazine and 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid. The piperazine compound is first reacted with a suitable reagent to form an intermediate, which is then coupled with the triazole compound to form the final product.", "Starting Materials": [ "4-(1,3-benzodioxol-5-ylmethyl)piperazine", "5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid", "Suitable reagent for intermediate formation" ], "Reaction": [ "Step 1: React 4-(1,3-benzodioxol-5-ylmethyl)piperazine with a suitable reagent to form an intermediate.", "Step 2: Isolate the intermediate and purify it.", "Step 3: React the intermediate with 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or HATU.", "Step 4: Isolate the final product and purify it." ] } | |
Número CAS |
1291848-94-6 |
Nombre del producto |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone |
Fórmula molecular |
C23H26N6O3 |
Peso molecular |
434.5 |
Nombre IUPAC |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |
Clave InChI |
PVWOUGGZSPSXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)


![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)
![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)




![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)